molecular formula C12H9Br2NO2 B11692938 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide

5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide

Cat. No.: B11692938
M. Wt: 359.01 g/mol
InChI Key: QEAKZBGYFSDGPU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and a carboxamide group in its structure makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can form complex organic molecules with extended carbon chains .

Scientific Research Applications

5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide lies in its specific substitution pattern and the presence of both bromine atoms and a furan ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H9Br2NO2/c1-7-2-3-9(8(13)6-7)15-12(16)10-4-5-11(14)17-10/h2-6H,1H3,(H,15,16)

InChI Key

QEAKZBGYFSDGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)Br

Origin of Product

United States

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